2,4-dichloro-3-(methoxycarbonyl)benzoic acid
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Overview
Description
2,4-Dichloro-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6Cl2O4. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-3-(methoxycarbonyl)benzoic acid typically involves the chlorination of methyl benzoate followed by carboxylation. One common method includes the following steps:
Chlorination: Methyl benzoate is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.
Carboxylation: The resulting 2,4-dichloromethyl benzoate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and efficient separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4-dichloro-3-(methoxycarbonyl)aniline.
Scientific Research Applications
2,4-Dichloro-3-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and methoxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and enzyme activities, making the compound of interest in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
3,5-Dichloro-2-(methoxycarbonyl)benzoic acid: Has a different substitution pattern, leading to variations in reactivity and applications.
2,4-Dichloro-3-(methyl)benzoic acid: Contains a methyl group instead of a methoxycarbonyl group, affecting its chemical properties.
Properties
CAS No. |
120100-42-7 |
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Molecular Formula |
C9H6Cl2O4 |
Molecular Weight |
249 |
Purity |
95 |
Origin of Product |
United States |
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